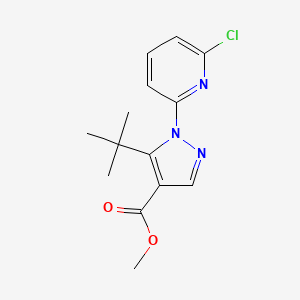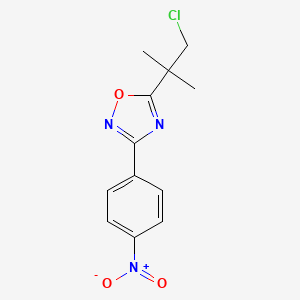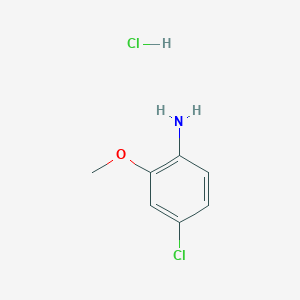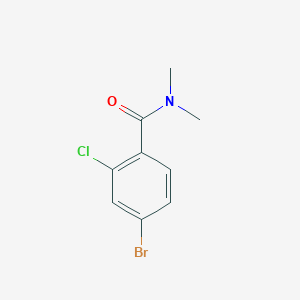
2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (abbreviated as 2-Cl-3-Me-Q-Cl) is a synthetic compound that is used in a variety of scientific research and laboratory experiments. It is a member of the quinoline family of compounds, which are known for their aromatic properties, high reactivity, and their ability to form strong bonds with other molecules. 2-Cl-3-Me-Q-Cl has been used in a variety of applications, including drug synthesis, catalysis, and as a component of analytical methods.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Computational Investigations
- A study explored the properties of rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include derivatives of quinoline. These complexes have been characterized by various techniques including IR, NMR, and luminescence, indicating potential applications in optoelectronics and material science (Albertino et al., 2007).
Synthesis and Crystal Structure Studies
- Novel quinoline derivatives were synthesized, and their structures were analyzed using X-ray crystallography. The study provides insights into the molecular geometry and electronic properties, relevant for materials science and molecular engineering (Fatma et al., 2017).
Exploration of Optoelectronic Properties
- Research on hydroquinoline derivatives, including chlorophenyl variants, has been conducted to understand their structural, electronic, and optical properties. This is crucial for developing materials with potential optoelectronic applications (Irfan et al., 2020).
Supramolecular Features Analysis
- The molecular structures of isomeric quinazolinones, including chlorophenyl derivatives, were determined, highlighting the influence of weak interactions in their crystal packing. This research provides valuable insights for the design of supramolecular materials (Mandal & Patel, 2018).
Reactivity and Synthesis Studies
- Various studies have been conducted on the reactivity and synthesis of compounds related to chlorophenyl quinoline derivatives. These studies contribute to the understanding of reaction mechanisms and synthesis pathways in organic chemistry (Fukuda et al., 1977).
Luminescent Properties and Catalysis
- Some research explored the luminescent properties and catalytic applications of cyclometalated complexes involving chlorophenylpyridine derivatives, indicating their potential in photophysical studies and catalytic processes (Xu et al., 2014).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-7-2-3-8-14(13)20-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVGFLTFZVJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200348 | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160264-96-9 | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)

